1H-Indazole, 6-methyl-3-(phenylsulfonyl)-1-(4-piperidinylmethyl)- 1H-Indazole, 6-methyl-3-(phenylsulfonyl)-1-(4-piperidinylmethyl)-
Brand Name: Vulcanchem
CAS No.: 651335-93-2
VCID: VC16805686
InChI: InChI=1S/C20H23N3O2S/c1-15-7-8-18-19(13-15)23(14-16-9-11-21-12-10-16)22-20(18)26(24,25)17-5-3-2-4-6-17/h2-8,13,16,21H,9-12,14H2,1H3
SMILES:
Molecular Formula: C20H23N3O2S
Molecular Weight: 369.5 g/mol

1H-Indazole, 6-methyl-3-(phenylsulfonyl)-1-(4-piperidinylmethyl)-

CAS No.: 651335-93-2

Cat. No.: VC16805686

Molecular Formula: C20H23N3O2S

Molecular Weight: 369.5 g/mol

* For research use only. Not for human or veterinary use.

1H-Indazole, 6-methyl-3-(phenylsulfonyl)-1-(4-piperidinylmethyl)- - 651335-93-2

Specification

CAS No. 651335-93-2
Molecular Formula C20H23N3O2S
Molecular Weight 369.5 g/mol
IUPAC Name 3-(benzenesulfonyl)-6-methyl-1-(piperidin-4-ylmethyl)indazole
Standard InChI InChI=1S/C20H23N3O2S/c1-15-7-8-18-19(13-15)23(14-16-9-11-21-12-10-16)22-20(18)26(24,25)17-5-3-2-4-6-17/h2-8,13,16,21H,9-12,14H2,1H3
Standard InChI Key UVHLNCLVOFOAGV-UHFFFAOYSA-N
Canonical SMILES CC1=CC2=C(C=C1)C(=NN2CC3CCNCC3)S(=O)(=O)C4=CC=CC=C4

Introduction

1H-Indazole, 6-methyl-3-(phenylsulfonyl)-1-(4-piperidinylmethyl)- is a synthetic organic compound belonging to the indazole family. Indazoles are five-membered heterocyclic compounds containing two nitrogen atoms in the ring, which contribute to their diverse biological activities and potential therapeutic applications. This specific compound features a methyl group at the 6-position, a phenylsulfonyl group at the 3-position, and a piperidinylmethyl substituent at the 1-position. The structural configuration of this compound suggests potential unique chemical and biological properties due to the presence of these functional groups.

Synthesis Methods

The synthesis of 1H-Indazole, 6-methyl-3-(phenylsulfonyl)-1-(4-piperidinylmethyl)- typically involves several key steps, including the formation of the indazole core, introduction of the methyl group, and attachment of the phenylsulfonyl and piperidinylmethyl substituents. These multi-step processes highlight the complexity involved in synthesizing this compound and underscore its potential utility in medicinal chemistry.

Biological Activities and Potential Applications

Indazole derivatives, including 1H-Indazole, 6-methyl-3-(phenylsulfonyl)-1-(4-piperidinylmethyl)-, are known for their diverse biological activities. Research indicates that compounds in this family exhibit anti-inflammatory, analgesic, and anticancer properties. The specific biological targets and mechanisms of action for this compound would require further investigation to fully elucidate its pharmacological potential.

Comparison with Similar Compounds

Several compounds share structural similarities with 1H-Indazole, 6-methyl-3-(phenylsulfonyl)-1-(4-piperidinylmethyl)-. A comparison highlighting their unique aspects is provided below:

Compound NameStructure FeaturesUnique Aspects
1H-Indazole, 6-fluoro-3-(phenylsulfonyl)-1-(4-piperidinylmethyl)-Fluorine at the 6-positionDifferent halogen; varying pharmacological effects
1H-Indazole, 6-chloro-3-(phenylsulfonyl)-1-(4-piperidinylmethyl)-Chlorine at the 6-positionDifferent halogen; distinct chemical reactivity
1H-Indazole, 6-methyl-3-(phenylsulfonyl)-1-(4-piperidinylmethyl)-Methyl group at the 6-positionAltered electron density; potential different biological activity

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